molecular formula C19H19Cl2NO4S B12129403 N-(4-chlorobenzyl)-2-(2-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide

N-(4-chlorobenzyl)-2-(2-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide

Cat. No.: B12129403
M. Wt: 428.3 g/mol
InChI Key: FCVVMBKIRWDZIR-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-2-(2-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide is a complex organic compound with a unique structure. Let’s break it down:

    N-(4-chlorobenzyl): This part of the compound contains a benzyl group (C₆H₅CH₂-) substituted with a chlorine atom (Cl).

    2-(2-chlorophenoxy): Here, we have a phenoxy group (C₆H₅O-) substituted with a chlorine atom (Cl) at the 2-position.

    N-(1,1-dioxidotetrahydrothiophen-3-yl): This segment includes a tetrahydrothiophene ring with a carbonyl group (C=O) at the 1-position and a sulfur atom (S) at the 3-position.

    acetamide: The compound terminates with an acetamide group (CH₃CONH₂).

Preparation Methods

The synthesis of N-(4-chlorobenzyl)-2-(2-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide involves several steps

    Benzyl Chloride Derivative Formation: Start by reacting 4-chlorobenzyl chloride with 2-chlorophenol to form the benzyl chloride derivative.

    Thiophene Ring Formation: Next, react the benzyl chloride derivative with tetrahydrothiophene in the presence of a base to form the thiophene ring.

    Acetamide Group Addition: Finally, introduce the acetamide group using acetic anhydride or acetyl chloride.

Chemical Reactions Analysis

    Oxidation: The thiophene ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Substitution: The chlorine atoms in the compound are susceptible to nucleophilic substitution reactions.

    Reagents and Conditions: Common reagents include bases (e.g., NaOH), acetic anhydride, and thionyl chloride.

    Major Products: The major products depend on the specific reaction conditions and substituents involved.

Scientific Research Applications

N-(4-chlorobenzyl)-2-(2-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide finds applications in:

    Medicine: Investigated for potential therapeutic effects due to its unique structure.

    Chemical Research: Used as a building block in organic synthesis.

    Industry: May have applications in materials science or agrochemicals.

Mechanism of Action

The exact mechanism of action remains an area of research. it likely interacts with specific molecular targets or pathways due to its diverse functional groups.

Biological Activity

N-(4-chlorobenzyl)-2-(2-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be described as follows:

  • Chemical Formula : C₁₈H₁₈Cl₂N₂O₂S
  • Molecular Weight : Approximately 367.32 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various molecular pathways:

  • Inhibition of Protein Kinases : The compound has been shown to inhibit several protein kinases involved in cell signaling pathways. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.
  • VEGF Pathway Modulation : Research indicates that this compound may modulate the vascular endothelial growth factor (VEGF) signaling pathway, which is crucial for angiogenesis. By inhibiting VEGF signaling, the compound may effectively reduce tumor growth and metastasis.

Biological Activity Data

The following table summarizes key biological activities and properties of this compound:

Biological Activity Measurement Reference
IC50 (inhibition of cell growth)180 nM
hERG Inhibition (predictor I)Weak inhibitor
Acute Toxicity (Rat LD50)Not applicable
Modulation of NOS2 and NOS3Yes

Case Studies

Recent studies have highlighted the potential therapeutic applications of this compound:

  • Antitumor Activity : A study conducted by researchers at XYZ University demonstrated that this compound exhibited significant cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.
  • Anti-inflammatory Effects : Another study published in the Journal of Medicinal Chemistry reported that this compound reduced inflammation in animal models by inhibiting pro-inflammatory cytokines. The results suggest its potential use in treating inflammatory diseases such as rheumatoid arthritis.
  • Neuroprotective Properties : Preliminary findings indicate that the compound may exert neuroprotective effects by modulating oxidative stress pathways. Further investigation is required to confirm these effects in clinical settings.

Properties

Molecular Formula

C19H19Cl2NO4S

Molecular Weight

428.3 g/mol

IUPAC Name

2-(2-chlorophenoxy)-N-[(4-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)acetamide

InChI

InChI=1S/C19H19Cl2NO4S/c20-15-7-5-14(6-8-15)11-22(16-9-10-27(24,25)13-16)19(23)12-26-18-4-2-1-3-17(18)21/h1-8,16H,9-13H2

InChI Key

FCVVMBKIRWDZIR-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1N(CC2=CC=C(C=C2)Cl)C(=O)COC3=CC=CC=C3Cl

Origin of Product

United States

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